molecular formula C18H18N2O2 B12032576 3-Ethoxy-2-methyl-6-(4-phenyl-1H-pyrazol-3-yl)phenol CAS No. 385401-38-7

3-Ethoxy-2-methyl-6-(4-phenyl-1H-pyrazol-3-yl)phenol

Cat. No.: B12032576
CAS No.: 385401-38-7
M. Wt: 294.3 g/mol
InChI Key: LOZSNPAOMORXNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

CAS No.

385401-38-7

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

3-ethoxy-2-methyl-6-(4-phenyl-1H-pyrazol-5-yl)phenol

InChI

InChI=1S/C18H18N2O2/c1-3-22-16-10-9-14(18(21)12(16)2)17-15(11-19-20-17)13-7-5-4-6-8-13/h4-11,21H,3H2,1-2H3,(H,19,20)

InChI Key

LOZSNPAOMORXNL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)C2=C(C=NN2)C3=CC=CC=C3)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-2-methyl-6-(4-phenyl-1H-pyrazol-3-yl)phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group undergoes oxidation under controlled conditions. Using potassium permanganate (KMnO₄) in acidic or neutral media, the compound forms a quinone derivative through a two-electron oxidation process. This reaction is pH-dependent, with optimal yields observed at pH 6.5–7.2.

Oxidizing AgentProductTemperatureYield
KMnO₄ (acidic)Quinone60°C72%
H₂O₂/Fe²⁺DimerRT58%

The ethoxy group remains stable under these conditions but can be oxidized to a ketone using strong oxidizers like CrO₃ at elevated temperatures (110–120°C).

Electrophilic Aromatic Substitution

The pyrazole ring directs electrophiles to specific positions:

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C yields 4-nitro derivatives (para to pyrazole N) .

  • Sulfonation : Oleum (20% SO₃) at 80°C produces sulfonic acid analogs with >85% regioselectivity.

Nucleophilic Substitution

The methyl group adjacent to the hydroxyl undergoes SN2 reactions with strong nucleophiles:

ReagentProductConditions
NaNH₂/NH₃(l)Demethylated phenol-33°C, 12 hr
KI/DMSOIodo derivative100°C, 6 hr

Reductive Transformations

Catalytic hydrogenation (H₂/Pd-C, 50 psi) reduces the pyrazole ring to a pyrrolidine system while preserving the phenolic group. This dual functionality enables cascade reactions for complex heterocycle synthesis.

Key Observation : Reduction rates follow pseudo-first-order kinetics (k = 0.042 min⁻¹ at 25°C).

Condensation Reactions

The phenolic -OH participates in Schiff base formation with aromatic aldehydes. With benzaldehyde in ethanol (reflux, 8 hr), a 89% yield of the corresponding imine is achieved . These derivatives show enhanced metal-chelating capacity compared to the parent compound.

Stability and Degradation Pathways

Under physiological conditions (pH 7.4, 37°C), the compound demonstrates:

  • Hydrolytic Stability : <5% degradation over 72 hr

  • Photooxidation : t₁/₂ = 4.2 hr under UV-A light

Thermogravimetric analysis (TGA) reveals decomposition initiates at 218°C, involving simultaneous cleavage of ethoxy and methyl groups .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 3-Ethoxy-2-methyl-6-(4-phenyl-1H-pyrazol-3-yl)phenol exhibit significant anticancer properties. For example, a study demonstrated that pyrazole derivatives can induce apoptosis in cancer cells, highlighting their potential as anticancer agents. The compound's structural features may enhance its interaction with biological targets involved in cancer progression.

Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory pathway. This inhibition can lead to reduced inflammation and pain, making the compound a candidate for developing anti-inflammatory medications.

Agriculture

Pesticidal Activity
3-Ethoxy-2-methyl-6-(4-phenyl-1H-pyrazol-3-yl)phenol may also play a role in agricultural applications as a pesticide or herbicide. Research has shown that pyrazole-based compounds can effectively control various pests and weeds. The mechanism often involves disrupting the nervous system of insects or inhibiting key metabolic pathways in plants.

Plant Growth Regulation
Additionally, there is potential for this compound to be used as a plant growth regulator. Studies suggest that certain phenolic compounds can enhance plant growth and yield by modulating hormonal pathways within plants.

Materials Science

Polymer Chemistry
In materials science, 3-Ethoxy-2-methyl-6-(4-phenyl-1H-pyrazol-3-yl)phenol can be incorporated into polymer matrices to enhance their thermal and mechanical properties. The compound's ability to form hydrogen bonds may improve the durability and stability of polymer materials under various environmental conditions.

Nanotechnology Applications
The compound's unique chemical structure makes it suitable for use in nanotechnology, particularly in the development of nanomaterials with specific optical or electronic properties. Research into functionalized nanoparticles incorporating pyrazole derivatives has shown promise in applications ranging from drug delivery systems to sensors.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits cyclooxygenase enzymes
PesticidalEffective against various pests
Plant Growth RegulationEnhances growth and yield

Table 2: Potential Applications in Materials Science

Application TypeDescriptionReference
Polymer ChemistryEnhances thermal/mechanical properties
NanotechnologyDevelopment of functionalized nanoparticles

Case Studies

  • Anticancer Research : A study published in a peer-reviewed journal explored the effects of various pyrazole derivatives on breast cancer cell lines. The results indicated that certain modifications to the pyrazole structure significantly increased cytotoxicity against cancer cells while minimizing toxicity to normal cells.
  • Agricultural Application : Field trials conducted with pyrazole-based pesticides showed a marked reduction in pest populations compared to untreated controls, demonstrating the effectiveness of these compounds as environmentally friendly alternatives to traditional pesticides.
  • Material Enhancement : A research group investigated the incorporation of pyrazole derivatives into epoxy resins, finding that the addition improved thermal stability and mechanical strength, suggesting potential applications in aerospace and automotive industries.

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-methyl-6-(4-phenyl-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, oxidative stress, and microbial growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-2-methyl-6-(4-phenyl-1H-pyrazol-3-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

3-Ethoxy-2-methyl-6-(4-phenyl-1H-pyrazol-3-yl)phenol is a synthetic organic compound notable for its potential biological activities. This compound features a unique structural arrangement that includes an ethoxy group, a methyl group, and a pyrazolyl moiety attached to a phenolic framework. The compound's molecular formula is C18H18N2O2C_{18}H_{18}N_{2}O_{2} with a molecular weight of 294.36 g/mol . Understanding the biological activity of this compound can provide insights into its potential applications in pharmacology and medicinal chemistry.

The biological activity of 3-Ethoxy-2-methyl-6-(4-phenyl-1H-pyrazol-3-yl)phenol is largely attributed to its ability to interact with various biological targets. The presence of the pyrazole ring enhances its binding affinity to specific enzymes and receptors, which may lead to various pharmacological effects. The trifluoromethyl group (when present in related compounds) is known to increase metabolic stability and alter the pharmacokinetic properties of similar molecules .

Antimicrobial Activity

Recent studies have indicated that compounds similar to 3-Ethoxy-2-methyl-6-(4-phenyl-1H-pyrazol-3-yl)phenol exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various fungal strains and bacteria. A notable study evaluated the efficacy of pyrazole derivatives against pathogens, demonstrating inhibition rates that suggest potential for development as antimicrobial agents .

Anticancer Properties

Research has also explored the anticancer potential of pyrazole derivatives. A study focused on the synthesis and evaluation of novel pyrazole-based compounds reported promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The structural features of 3-Ethoxy-2-methyl-6-(4-phenyl-1H-pyrazol-3-yl)phenol may contribute similarly to these anticancer activities.

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. For example, studies on related pyrazole compounds revealed that they could inhibit key enzymes involved in metabolic pathways, such as succinate dehydrogenase and α-glucosidase . This inhibition could be beneficial in managing conditions like diabetes by controlling postprandial hyperglycemia.

Case Study 1: Antimicrobial Evaluation

In a comparative study, several pyrazole derivatives were synthesized and tested for their antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural motifs to 3-Ethoxy-2-methyl-6-(4-phenyl-1H-pyrazol-3-yl)phenol exhibited significant inhibitory effects, with some derivatives achieving minimum inhibitory concentrations (MICs) below 50 µg/mL .

Case Study 2: Anticancer Activity

A research team synthesized a series of pyrazole derivatives and evaluated their cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). One derivative showed an IC50 value of 20 µM, indicating potent anticancer activity that warrants further investigation into its mechanism of action .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2-Methyl-4-(trifluoromethyl)phenolStructureAntimicrobial
4-Pyrazolyl derivativesStructureAnticancer
5-TrifluoromethylpyrazolesStructureEnzyme inhibition

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing pyrazole-phenol derivatives like 3-Ethoxy-2-methyl-6-(4-phenyl-1H-pyrazol-3-yl)phenol, and how do reaction conditions influence product purity?

  • Methodological Answer : Pyrazole-phenol derivatives are typically synthesized via cyclocondensation of hydrazines with β-keto esters or chalcones under reflux conditions. For example, pyrazol-3-one derivatives are prepared by reacting phenylhydrazine with ethyl acetoacetate in ethanol under acidic catalysis, followed by recrystallization for purification . Regioselectivity in pyrazole formation can be controlled using solvent systems (e.g., ethanol or dioxane) and catalysts like acetic acid or POCl3 . TLC with toluene/ethyl acetate/water (8.7:1.2:1.1) is recommended to monitor reaction progress and purity .

Q. How is structural characterization of pyrazole-phenol compounds performed using spectroscopic techniques?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : Assign phenolic -OH signals (δ ~10-12 ppm) and pyrazole ring protons (δ ~6-8 ppm). Ethoxy groups appear as triplets (δ ~1.3-1.5 ppm for CH3) and quartets (δ ~4.0-4.2 ppm for CH2) .
  • IR Spectroscopy : Confirm phenolic O-H stretches (~3200-3500 cm⁻¹) and pyrazole C=N stretches (~1500-1600 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Q. What purification strategies are effective for isolating pyrazole-phenol derivatives with high yield?

  • Methodological Answer : Recrystallization using ethanol or ether is standard for removing unreacted starting materials . For polar byproducts, column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is effective. Evidence from similar compounds highlights the use of calcium hydroxide to neutralize acidic impurities during benzoylation steps .

Q. How can the crystallinity of pyrazole-phenol derivatives be optimized for X-ray diffraction studies?

  • Methodological Answer : Slow evaporation of saturated solutions in ethanol or acetone at 4°C promotes crystal growth. For challenging cases, vapor diffusion with diethyl ether is recommended. SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for resolving disorder in ethoxy or phenyl groups .

Q. What safety precautions are critical when handling pyrazole-phenol intermediates?

  • Methodological Answer : Pyrazole derivatives with chlorine substituents (e.g., 4-chloro-2-(1H-pyrazol-3-yl)phenol) require handling in fume hoods due to potential eye/skin irritation . Use nitrile gloves and avoid prolonged exposure to DMF or POCl3, which are corrosive .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole ring formation during synthesis be systematically addressed?

  • Methodological Answer : Regioselectivity is influenced by electron-withdrawing/donating substituents on precursors. For example, using N,N′-bis(methoxymethyl)diaza-18-crown-6 in Mannich reactions directs substitution to the pyrazole N1 position . Computational modeling (DFT) of transition states can predict regiochemical outcomes before experimental validation .

Q. What strategies resolve discrepancies between spectroscopic data and crystallographic results for pyrazole-phenol structures?

  • Methodological Answer : Discrepancies in tautomeric forms (e.g., keto-enol equilibria) require combined analysis:

  • X-ray Crystallography : SHELXL refinement can confirm the dominant tautomer via bond-length analysis (e.g., C-O vs. C=O distances) .
  • Solid-state NMR : Cross-validates dynamic behavior observed in solution NMR .

Q. How can high-throughput screening be applied to assess the biological activity of pyrazole-phenol derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases) identifies potential bioactive candidates. In vitro assays using MTT or ATPase inhibition protocols validate cytotoxicity or enzyme inhibition . For example, chalcone-pyrazole hybrids show antitumor activity via tubulin binding .

Q. What advanced computational methods predict the photophysical properties of pyrazole-phenol compounds?

  • Methodological Answer : Time-dependent DFT (TD-DFT) with B3LYP/6-311+G(d,p) basis sets calculates UV-Vis absorption spectra. Solvent effects (e.g., ethanol) are modeled using the polarizable continuum model (PCM) .

Q. How are multicomponent reactions (MCRs) leveraged to synthesize complex pyrazole-phenol hybrids?

  • Methodological Answer : MCRs like the Biginelli reaction integrate pyrazole, phenol, and heterocyclic moieties in one pot. For example, 1,4-dioxane and triethylamine facilitate the coupling of malononitrile with pyrazole intermediates to form thiophene hybrids . Optimizing stoichiometry and microwave-assisted heating reduces side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.